molecular formula C16H14FNO B2430779 (2E)-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide CAS No. 314251-40-6

(2E)-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide

Cat. No.: B2430779
CAS No.: 314251-40-6
M. Wt: 255.292
InChI Key: QCTKTWYRIZBJBJ-JXMROGBWSA-N
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Description

(2E)-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This particular compound features a fluorophenyl group and a methylphenyl group, making it a molecule of interest in various fields of scientific research.

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO/c1-12-3-2-4-15(11-12)18-16(19)10-7-13-5-8-14(17)9-6-13/h2-11H,1H3,(H,18,19)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTKTWYRIZBJBJ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide typically involves the reaction of 4-fluorobenzaldehyde with 3-methylaniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acetic anhydride to yield the desired enamide. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances reproducibility.

Chemical Reactions Analysis

Key Reaction Types

The compound undergoes several chemically significant reactions due to its enamide structure and substituents:

Reaction Type Mechanism Key Features
Oxidation Conversion of the enamide to oxidized derivatives (e.g., ketones, epoxides)Requires strong oxidizing agents like KMnO₄ or CrO₃
Reduction Reduction of the amide or double bond to produce amines/alcoholsUses LiAlH₄ or NaBH₄ under inert conditions
Substitution Electrophilic/nucleophilic substitution on aromatic ringsHalogens (Cl, Br) or nucleophiles (NH₃, OH⁻) react with fluorophenyl/3-methylphenyl moieties
Hydrolysis Cleavage of the amide bond under acidic/basic conditionsGenerates carboxylic acids and amines

Oxidation

  • Reagents : KMnO₄ (acidic conditions), CrO₃ (aqueous H₂SO₄)

  • Products : Oxidized derivatives (e.g., quinones, amide N-oxides)

  • Role of Substituents : Fluorine on the phenyl ring stabilizes intermediates, affecting reaction rates .

Reduction

  • Reagents : LiAlH₄ (ether, room temperature), NaBH₄ (MeOH, reflux)

  • Products : Amine derivatives or diols from enamide reduction.

Substitution

  • Electrophilic substitution : Directed by fluorine’s electron-withdrawing effect on the 4-fluorophenyl ring.

  • Nucleophilic substitution : Possible at activated positions on the 3-methylphenyl group.

Biological Activity Mechanisms

The compound’s reactivity is linked to its lipophilicity and interactions with biological targets :

  • Enzyme inhibition : The fluorophenyl group enhances membrane permeability, enabling binding to intracellular targets (e.g., kinases, proteases) .

  • Anticancer activity : Hydrolysis products may modulate apoptotic pathways, as observed in structurally similar enamides .

  • Antimicrobial effects : Substitution patterns (e.g., fluorine) influence binding affinity to microbial enzymes .

Lipophilicity

The fluorophenyl and 3-methylphenyl groups contribute to high lipophilicity, critical for bioavailability. Studies on analogous compounds show:

Structural Feature Effect on Lipophilicity
4-fluorophenylIncreases due to electron-withdrawing fluorine
3-methylphenylEnhances via hydrophobic methyl group
Conjugated enamideStabilizes planarity, affecting partition coefficients

Reactivity Trends

  • Fluorine’s role : Reduces nucleophilic attack on the aromatic ring but may participate in hydrogen bonding .

  • Amide functionality : Hydrolysis susceptibility depends on steric hindrance and electronic effects from substituents.

Scientific Research Applications

(2E)-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-chlorophenyl)-N-(3-methylphenyl)prop-2-enamide
  • (2E)-3-(4-bromophenyl)-N-(3-methylphenyl)prop-2-enamide
  • (2E)-3-(4-methylphenyl)-N-(3-methylphenyl)prop-2-enamide

Uniqueness

(2E)-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly alter the electronic properties of the molecule, affecting its reactivity and interaction with biological targets. This makes the compound particularly interesting for medicinal chemistry and drug design.

Biological Activity

(2E)-3-(4-fluorophenyl)-N-(3-methylphenyl)prop-2-enamide, also known as a derivative of cinnamamide, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

 2E 3 4 fluorophenyl N 3 methylphenyl prop 2 enamide\text{ 2E 3 4 fluorophenyl N 3 methylphenyl prop 2 enamide}

This structure features a fluorinated aromatic ring and an amide functional group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, thereby preventing substrate interaction and subsequent catalysis.
  • Receptor Modulation : It has been studied for its potential role as a ligand in receptor binding studies, influencing cellular signaling pathways.

Biological Activity Overview

Research has indicated several key areas where the compound exhibits biological activity:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines through the modulation of histone deacetylases (HDACs) and cell cycle arrest mechanisms .
  • Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory potential, showing promise in reducing pro-inflammatory cytokine levels in various models .
  • Antimicrobial Properties : Research indicates that derivatives of this compound may exhibit antimicrobial activity against certain bacterial strains, comparable to conventional antibiotics like ampicillin .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

StudyFindings
Demonstrated potent HDAC inhibitory activity in vitro, leading to increased acetylation of histones and apoptosis in cancer cells.
Showed significant antimicrobial effects against Staphylococcus aureus and other pathogens.
Investigated the anti-inflammatory properties through modulation of cytokine release in cellular models.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have revealed that modifications to the phenyl rings significantly influence the biological activity of the compound. For example:

  • Fluorination : The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to biological targets.
  • Substituent Variations : Different substituents on the phenyl rings can alter the compound's efficacy against specific diseases.

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